molecular formula C20H21Cl2NO6 B4550061 methyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoate

methyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoate

Cat. No.: B4550061
M. Wt: 442.3 g/mol
InChI Key: NHLRALXOKRDSDR-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C20H21Cl2NO6 and its molecular weight is 442.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.0745928 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Materials Science

  • Synthesis and Antioxidant Activity : A study focused on synthesizing novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, analyzing their potential antioxidant activities through various assays. The compounds exhibited notable antioxidant properties, comparable to standard antioxidants like EDTA and α-tocopherol, suggesting potential applications in materials science for antioxidation purposes (Yüksek et al., 2015).

Organic Synthesis Methodologies

  • Facile Syntheses of Oxazolines and Thiazolines : Research demonstrating the use of N-acylbenzotriazoles for synthesizing oxazolines and thiazolines under microwave irradiation, offering a new application of N-acylbenzotriazoles in organic synthesis. This methodology presents a rapid and efficient approach for constructing such rings, potentially applicable for synthesizing derivatives of the compound (Katritzky et al., 2004).

Nano-materials and Catalysis

  • Nano α-Al2O3 Supported Catalysts : A study on the preparation and use of NH4H2PO4/Al2O3 as a novel and heterogeneous catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. This work highlights the catalyst's effectiveness in facilitating condensation reactions, suggesting potential catalytic applications for synthesizing complex organic compounds, including those structurally related to "methyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethoxybenzoate" (Maleki & Ashrafi, 2014).

Chemical Properties and Reactions

  • Molecular Docking and Vibrational Studies : Investigated the chemical and biological properties of certain butanoic acid derivatives through molecular docking, vibrational, structural, electronic, and optical studies. The research provides insights into the compound's reactivity, stability, and potential biological activities, suggesting its relevance in pharmaceutical research and material science (Vanasundari et al., 2018).

Properties

IUPAC Name

methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO6/c1-26-17-10-13(20(25)28-3)15(11-18(17)27-2)23-19(24)5-4-8-29-16-7-6-12(21)9-14(16)22/h6-7,9-11H,4-5,8H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLRALXOKRDSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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